molecular formula C44H32N4O6S2 B611457 Tpcs2A CAS No. 501083-97-2

Tpcs2A

Cat. No.: B611457
CAS No.: 501083-97-2
M. Wt: 776.9 g/mol
InChI Key: MVBCOYVJSZKRIV-UHFFFAOYSA-N
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Description

The compound meso-tetraphenyl chlorin disulphonate, commonly referred to as TPCS2a, is a novel photosensitizer used in the patented technology of photochemical internalization. This technology is primarily applied in the medical treatment of cancer, where it facilitates site-specific drug delivery by enabling the release of endocytosed macromolecules into the cytosol upon activation by light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenyl chlorin disulphonate involves the di-imide reduction of disulfonated tetraphenyl porphine. The synthesized meso-tetraphenyl chlorin disulphonate contains three isomers, as shown by high-performance liquid chromatography, with low inter-batch variation with respect to isomer formation .

Industrial Production Methods: In industrial settings, the production of meso-tetraphenyl chlorin disulphonate is optimized to ensure high purity and consistency. The process involves careful control of reaction conditions to minimize the formation of unwanted by-products and to ensure the stability of the photosensitizer .

Chemical Reactions Analysis

Types of Reactions: Meso-tetraphenyl chlorin disulphonate undergoes various chemical reactions, including oxidation and photochemical reactions. The compound is known for its ability to generate reactive oxygen species, primarily singlet oxygen, upon activation by light .

Common Reagents and Conditions: Common reagents used in the reactions involving meso-tetraphenyl chlorin disulphonate include oxidizing agents and light sources for photochemical activation. The conditions typically involve irradiation with red light at a wavelength of 652 nm .

Major Products Formed: The major products formed from the reactions of meso-tetraphenyl chlorin disulphonate include reactive oxygen species, which play a crucial role in its mechanism of action in photochemical internalization .

Scientific Research Applications

Meso-tetraphenyl chlorin disulphonate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in photochemical internalization to enhance the delivery of anticancer drugs. The compound has shown promising results in preclinical and clinical studies, demonstrating its potential to improve the efficacy of chemotherapy by enabling site-specific drug release .

In chemistry and biology, meso-tetraphenyl chlorin disulphonate is used as a photosensitizer in various photochemical reactions. Its ability to generate reactive oxygen species upon light activation makes it a valuable tool for studying oxidative stress and related cellular processes .

Mechanism of Action

The mechanism of action of meso-tetraphenyl chlorin disulphonate involves its localization in endocytic vesicles within target cells. Upon activation by red light, the compound generates reactive oxygen species, primarily singlet oxygen, which induces the release of endocytosed macromolecules into the cytosol.

Comparison with Similar Compounds

Meso-tetraphenyl chlorin disulphonate is chemically related to meso-tetraphenyl porphyrin disulphonate. Both compounds are rigid molecules built up by conjugated ring systems. meso-tetraphenyl chlorin disulphonate has been found to be a more suitable photosensitizer for clinical use due to its lower inter-batch variation and higher efficacy in photochemical internalization .

List of Similar Compounds:

Biological Activity

TPCS2a, or disulfonated tetraphenyl chlorin, is a novel photosensitizer developed for use in photochemical internalization (PCI) therapy, particularly in the treatment of various cancers. This compound has garnered attention due to its ability to enhance the efficacy of chemotherapy drugs when combined with light exposure, leading to localized drug release and improved therapeutic outcomes.

This compound operates primarily through a mechanism known as photodynamic therapy (PDT). Upon activation by specific wavelengths of light (typically around 652 nm), this compound generates reactive oxygen species (ROS), which can induce cell death in cancerous tissues. This process is particularly effective when combined with chemotherapeutic agents, such as bleomycin, as it facilitates their internalization into cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HT-29 (colon cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) of this compound was found to be less than 0.15 µM in breast cancer cell monolayers, indicating potent anti-cancer activity .
  • Mechanisms of Resistance : Studies have indicated that high aldehyde dehydrogenase activity does not confer protection against this compound-induced cytotoxicity in colon cancer cells, suggesting that resistance mechanisms may vary across different tumor types .

In Vivo Studies and Clinical Trials

A notable clinical trial assessed the safety and tolerability of this compound in combination with bleomycin for patients with advanced solid malignancies. Key findings include:

  • Trial Design : Phase 1, dose-escalation study involving 22 patients.
  • Dosing : Initial doses of this compound ranged from 0.25 mg/kg to 1.5 mg/kg, with a maximum tolerated dose established at 1.0 mg/kg due to dose-limiting toxicities such as skin photosensitivity .
  • Adverse Events : Common adverse events included local inflammation and transient pain at the treatment site, with no deaths reported related to the treatment .

Comparative Efficacy

The efficacy of this compound can be compared against other photosensitizers used in PDT. A summary table below highlights key features:

PhotosensitizerMechanismPrimary UseIC50 (µM)Max Tolerated Dose
This compoundPDT + PCICancer therapy<0.151.0 mg/kg
PhotofrinPDTVarious cancers~0.52.5 mg/kg
ALAPDTSkin cancers~0.3N/A

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF7 and MDA-MB-231 cells, this compound demonstrated superior uptake and cytotoxicity compared to non-coated nanoparticles, achieving a significant reduction in viable cell counts post-treatment with light activation .

Case Study 2: Combination Therapy with Bleomycin

The clinical trial using this compound for photochemical internalization of bleomycin showed promising results in enhancing drug delivery directly to tumor sites while minimizing systemic exposure. Patients reported manageable side effects, reinforcing the potential for this combination therapy in treating advanced malignancies .

Properties

CAS No.

501083-97-2

Molecular Formula

C44H32N4O6S2

Molecular Weight

776.9 g/mol

IUPAC Name

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid

InChI

InChI=1S/C44H32N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54)

InChI Key

MVBCOYVJSZKRIV-UHFFFAOYSA-N

SMILES

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O

Canonical SMILES

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TPCS2a;  Tetraphenyl chlorin disulfonate;  Amphinex

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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